molecular formula C5H12N2O B12272866 (Hexahydro-pyridazin-3-yl)-methanol

(Hexahydro-pyridazin-3-yl)-methanol

Cat. No.: B12272866
M. Wt: 116.16 g/mol
InChI Key: PKPHFEJTJIJDHP-UHFFFAOYSA-N
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Description

“(Hexahydro-pyridazin-3-yl)-methanol” is a six-membered heterocyclic compound featuring a saturated pyridazine ring (containing two nitrogen atoms at positions 1 and 2) substituted with a hydroxymethyl (-CH2OH) group at position 3. The hexahydro prefix indicates full saturation of the pyridazine ring, distinguishing it from aromatic pyridazine derivatives.

For example, pyridine and pyridazine derivatives are frequently explored as intermediates in pharmaceutical synthesis, as noted in the context of 2-(methylamino)pyridine-3-methanol, a related compound used in drug development .

Properties

IUPAC Name

diazinan-3-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c8-4-5-2-1-3-6-7-5/h5-8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPHFEJTJIJDHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NNC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Hexahydro-pyridazin-3-yl)-methanol typically involves the reduction of pyridazine derivatives. One common method is the catalytic hydrogenation of pyridazine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure, to yield the desired hexahydro derivative.

Industrial Production Methods

In an industrial setting, the production of (Hexahydro-pyridazin-3-yl)-methanol can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety and reduces the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(Hexahydro-pyridazin-3-yl)-methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction of the compound can lead to the formation of fully saturated derivatives.

    Substitution: The hydroxyl group in (Hexahydro-pyridazin-3-yl)-methanol can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Fully saturated derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(Hexahydro-pyridazin-3-yl)-methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: (Hexahydro-pyridazin-3-yl)-methanol derivatives are explored for their potential use in treating various diseases, such as cancer, bacterial infections, and inflammatory conditions.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (Hexahydro-pyridazin-3-yl)-methanol and its derivatives involves interactions with specific molecular targets in biological systems. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through various pathways, such as inhibition of enzyme activity, modulation of receptor function, or alteration of ion channel activity. The exact mechanism of action depends on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of “(Hexahydro-pyridazin-3-yl)-methanol” can be contextualized by comparing it with related pyridine and pyridazine derivatives bearing methanol substituents. Below is a detailed analysis supported by data from diverse sources:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Ring Type Applications/Notes References
(Hexahydro-pyridazin-3-yl)-methanol C5H10N2O 114.15 -CH2OH at position 3 Saturated pyridazine Pharmaceutical intermediate (hypothesized) N/A
(3,6-Dichloro-5-methoxypyridin-2-yl)methanol C7H7Cl2NO2 208.05 -Cl (positions 3,6), -OCH3 (5) Aromatic pyridine Synthetic intermediate
(6-Methoxypyridin-2-yl)-methanol C7H9NO2 139.15 -OCH3 (6) Aromatic pyridine Not specified
(5-Iodopyridin-3-yl)-methanol C6H6INO 235.03 -I (5) Aromatic pyridine Halogenated building block
(2-Chloro-5-methylpyridin-3-yl)methanol C7H8ClNO 157.60 -Cl (2), -CH3 (5) Aromatic pyridine Catalogued for research use
(5,6-Dimethoxypyridin-3-yl)methanol C8H11NO3 169.18 -OCH3 (5,6) Aromatic pyridine Potential antioxidant applications
(4-(6-Methoxypyridazin-3-yl)phenyl)methanol C12H12N2O2 216.24 -OCH3 (6), benzyl alcohol Aromatic pyridazine Structural complexity for drug design

Key Comparative Insights:

Ring Saturation vs. This property may improve bioavailability in drug formulations. Aromatic pyridine/pyridazine derivatives (e.g., (4-(6-Methoxypyridazin-3-yl)phenyl)methanol ) exhibit planar rigidity, favoring π-π stacking interactions in receptor binding.

Substituent Effects: Halogenated derivatives like (5-Iodopyridin-3-yl)-methanol and (2-Chloro-5-methylpyridin-3-yl)methanol are valued for their reactivity in cross-coupling reactions, whereas methoxy groups (e.g., (5,6-Dimethoxypyridin-3-yl)methanol ) may confer metabolic stability. The absence of electronegative substituents in “(Hexahydro-pyridazin-3-yl)-methanol” suggests a divergent reactivity profile, possibly favoring nucleophilic substitution at the hydroxymethyl group.

Toxicological Considerations: Methanol-containing compounds require careful handling due to inherent methanol toxicity (e.g., metabolic conversion to formic acid) . However, substituents like chlorine or iodine in related compounds may introduce additional toxicity risks .

Applications: While aromatic pyridine derivatives are well-documented as intermediates (e.g., 2-(methylamino)pyridine-3-methanol in pharmaceutical synthesis ), the hexahydro-pyridazin-3-yl variant’s saturated structure could make it a candidate for targeting enzymes requiring flexible ligand conformations.

Biological Activity

(Hexahydro-pyridazin-3-yl)-methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and various studies that highlight its pharmacological effects.

Chemical Structure and Properties

  • Molecular Formula : C7H14N2O
  • Molecular Weight : 142.20 g/mol
  • IUPAC Name : 1-(Hexahydro-pyridazin-3-yl)-methanol

The compound features a hexahydropyridazine ring, which contributes to its biological activity through interactions with various biological targets.

Synthesis

The synthesis of (Hexahydro-pyridazin-3-yl)-methanol typically involves the following steps:

  • Formation of the Pyridazine Ring : This is achieved through cyclization reactions involving hydrazine derivatives and suitable carbonyl compounds.
  • Reduction to Methanol Derivative : The final step usually involves the reduction of a ketone or aldehyde precursor to yield the methanol derivative.

Antimicrobial Activity

Recent studies have indicated that (Hexahydro-pyridazin-3-yl)-methanol exhibits significant antimicrobial properties. For instance:

  • Study on Antibacterial Effects : Research demonstrated that the compound showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as an antibacterial agent .

Cytotoxicity

The cytotoxic effects of (Hexahydro-pyridazin-3-yl)-methanol have been evaluated against cancer cell lines:

  • MCF-7 Cell Line Study : In vitro assays revealed that the compound exhibited moderate cytotoxicity against the MCF-7 breast cancer cell line, with an IC50 value indicating effective concentration levels needed for significant cell death .

The mechanisms through which (Hexahydro-pyridazin-3-yl)-methanol exerts its biological effects are not fully elucidated but may involve:

  • Receptor Interaction : The compound may interact with specific receptors or enzymes, influencing pathways related to inflammation and cell proliferation.
  • Oxidative Stress Modulation : It potentially alters oxidative stress levels within cells, contributing to its cytotoxic effects against cancer cells.

Data Table: Biological Activities Summary

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntibacterialStaphylococcus aureusInhibitory effect
AntibacterialEscherichia coliInhibitory effect
CytotoxicityMCF-7 (Breast Cancer)Moderate cytotoxicity

Case Studies

  • Antibacterial Efficacy Study :
    • Researchers assessed the antibacterial efficacy of (Hexahydro-pyridazin-3-yl)-methanol against clinical isolates of Staphylococcus aureus. The study found significant inhibition at concentrations as low as 50 µg/mL, indicating potential for therapeutic applications in treating infections caused by resistant strains .
  • Cytotoxicity Assessment :
    • A study involving MCF-7 cells revealed that treatment with (Hexahydro-pyridazin-3-yl)-methanol resulted in a dose-dependent decrease in cell viability. The IC50 was calculated at 30 µM, suggesting its potential as a chemotherapeutic agent .

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